molecular formula C16H13BrN4O B14168445 2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide CAS No. 5350-87-8

2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide

Cat. No.: B14168445
CAS No.: 5350-87-8
M. Wt: 357.20 g/mol
InChI Key: ADOVMKXWNWCKIX-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide typically involves the reaction of 6-bromoquinoline-4-carbohydrazide with 4-aminophenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

For industrial production, the synthesis process is scaled up and optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the amino and bromo groups in the compound.

    Substitution: The bromo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a probe for investigating cellular mechanisms.

    Medicine: The compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-(4-Aminophenyl)-6-bromoquinoline-4-carbohydrazide include:

  • 2-(4-Aminophenyl)benzothiazole
  • 2-(4-Aminophenyl)ethylamine
  • 2-(4-Aminophenyl)benzothiazole derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the quinoline core with the amino and bromo functional groups. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable tool in scientific research and drug development.

Properties

CAS No.

5350-87-8

Molecular Formula

C16H13BrN4O

Molecular Weight

357.20 g/mol

IUPAC Name

2-(4-aminophenyl)-6-bromoquinoline-4-carbohydrazide

InChI

InChI=1S/C16H13BrN4O/c17-10-3-6-14-12(7-10)13(16(22)21-19)8-15(20-14)9-1-4-11(18)5-2-9/h1-8H,18-19H2,(H,21,22)

InChI Key

ADOVMKXWNWCKIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN)N

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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